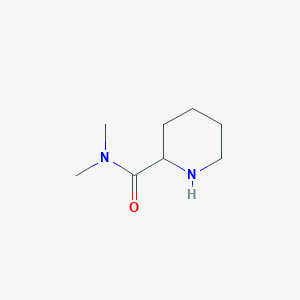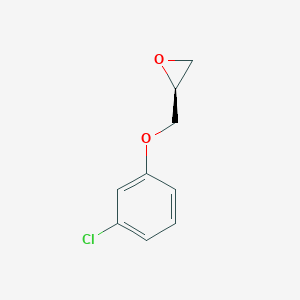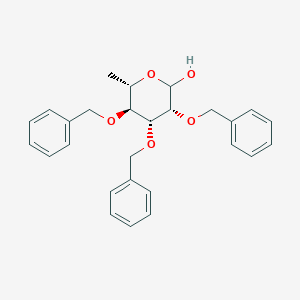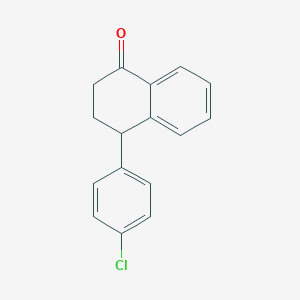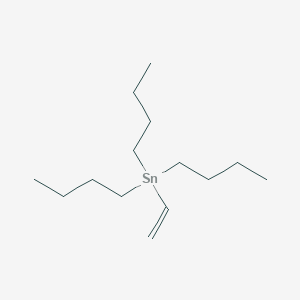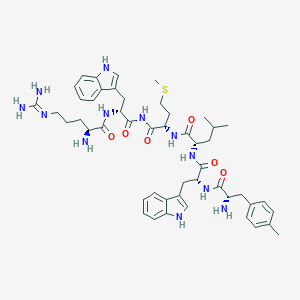
Substance P (6-11), arg(6)-trp(7,9)-Me-phe(8)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Substance P (6-11), arg(6)-trp(7,9)-Me-phe(8)-, commonly known as SP, is a neuropeptide that plays a crucial role in the transmission of pain signals in the body. SP is synthesized by the nervous system and is involved in various physiological and pathological processes, including inflammation, neurogenic inflammation, and nociception.
作用机制
SP exerts its effects by binding to the neurokinin-1 receptor (NK1R), which is a G protein-coupled receptor. Binding of SP to NK1R activates a series of intracellular signaling pathways, leading to the release of neurotransmitters and neuropeptides involved in pain perception and inflammation.
生化和生理效应
SP has a wide range of biochemical and physiological effects, including pain perception, inflammation, vasodilation, and smooth muscle contraction. SP also plays a role in the regulation of immune cell function and has been shown to modulate the release of cytokines and chemokines.
实验室实验的优点和局限性
SP is a useful tool in laboratory experiments due to its ability to induce pain and inflammation. SP can be used to study the mechanisms of pain perception and inflammation and to test the efficacy of potential analgesic and anti-inflammatory drugs. However, SP has limitations in that it is not a specific agonist for the NK1R and can activate other receptors, leading to off-target effects.
未来方向
Future research on SP is focused on developing more specific agonists and antagonists for the NK1R, which could lead to the development of new analgesic and anti-inflammatory drugs. Additionally, research is focused on understanding the role of SP in the regulation of immune cell function and its potential as a therapeutic target in cancer. Finally, research is focused on understanding the role of SP in the pathophysiology of chronic pain conditions and developing new treatments for these conditions.
合成方法
SP is a peptide composed of 11 amino acids, and its synthesis involves a series of chemical reactions. The most commonly used method for synthesizing SP is solid-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The final product is purified by chromatography techniques, such as high-performance liquid chromatography (HPLC).
科学研究应用
SP has been extensively studied in various fields of scientific research. In neuroscience, SP is involved in pain perception and has been implicated in the pathophysiology of chronic pain conditions. SP has also been studied in the context of inflammation, where it plays a role in the recruitment of immune cells to the site of inflammation. Additionally, SP has been studied in the field of cancer research, where it has been shown to promote tumor growth and metastasis.
属性
CAS 编号 |
129244-81-1 |
|---|---|
产品名称 |
Substance P (6-11), arg(6)-trp(7,9)-Me-phe(8)- |
分子式 |
C49H66N12O6S |
分子量 |
951.2 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-amino-3-(4-methylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C49H66N12O6S/c1-28(2)22-40(60-47(66)41(24-31-26-55-37-13-7-5-10-33(31)37)59-44(63)36(51)23-30-17-15-29(3)16-18-30)46(65)57-39(19-21-68-4)45(64)61-48(67)42(25-32-27-56-38-14-8-6-11-34(32)38)58-43(62)35(50)12-9-20-54-49(52)53/h5-8,10-11,13-18,26-28,35-36,39-42,55-56H,9,12,19-25,50-51H2,1-4H3,(H,57,65)(H,58,62)(H,59,63)(H,60,66)(H4,52,53,54)(H,61,64,67)/t35-,36-,39-,40-,41+,42+/m0/s1 |
InChI 键 |
XYWLXVYDTHKSAT-ZZDDQDSOSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N)N |
SMILES |
CC1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N)N |
规范 SMILES |
CC1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N)N |
其他 CAS 编号 |
129244-81-1 |
同义词 |
(Arg(6),Trp(7,9),N-MePhe(8))-substance P(6-11) 6-Arg-7,9-Trp-8-Me-Phe-substance P (6-11) 6-arginyl-7,9-tryptophyl-8-methylphenylalanine-substance P (6-11) AntG Arg(6)-D-Trp(7,9)-MePhe(8)-SP(6-11) SP-ANT substance P (6-11), Arg(6)-Trp(7,9)-Me-Phe(8)- substance P (6-11), arginyl(6)-tryptophyl(7,9)-methylphenylalanine(8)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



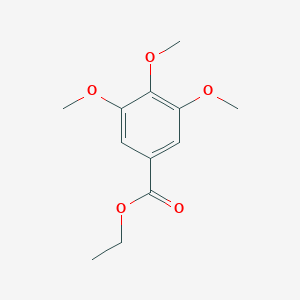

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)
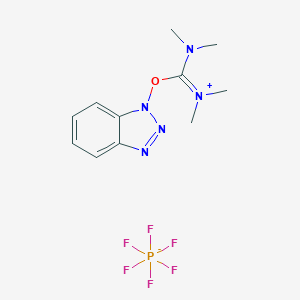
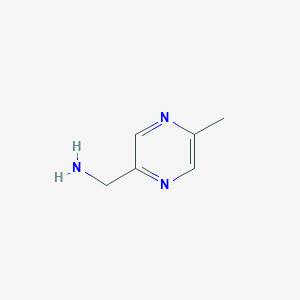

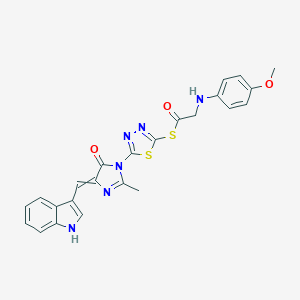
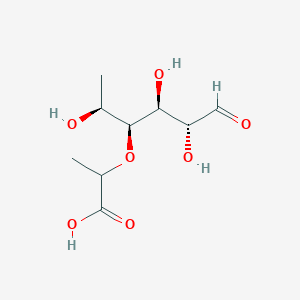
![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)
